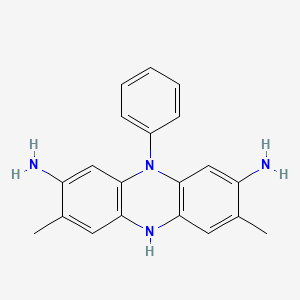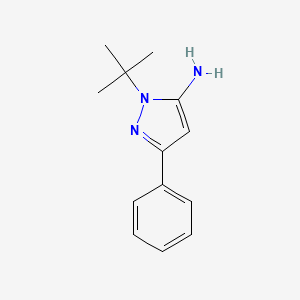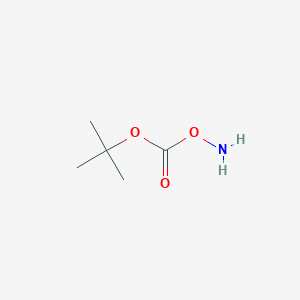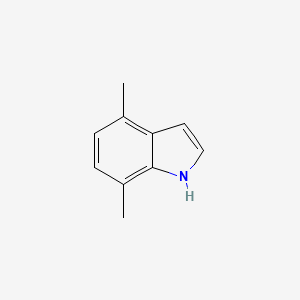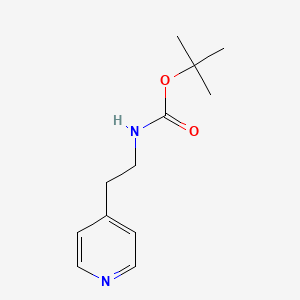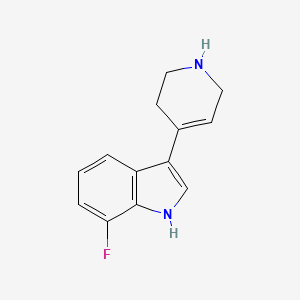
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
描述
The compound 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a fluorinated indole derivative. Indole derivatives are of significant interest due to their diverse range of biological activities and their presence in many pharmaceuticals and natural products. The introduction of a fluorine atom can profoundly affect the biological activity of these molecules, often leading to increased metabolic stability and altered pharmacokinetic properties .
Synthesis Analysis
The synthesis of fluorinated indole derivatives can be complex due to the reactivity of the fluorine atom. In the case of 6-fluoro-7-substituted indole derivatives, practical synthetic routes have been developed. One such route involves the use of 2-bromo-3-fluoroaniline as a key intermediate, which can be prepared through ortho metalation or via intermediacy of other compounds. This method allows for modification around the indole skeleton, particularly at position 8 . Although the exact synthesis of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom, which can influence the electronic distribution and steric hindrance within the molecule. This can affect the molecule's binding affinity to biological targets and its overall bioactivity. The substitution pattern on the indole ring, such as the position of the fluorine atom and the nature of the substituents, plays a crucial role in determining the photophysical and chemical properties of these compounds .
Chemical Reactions Analysis
Fluorinated indoles can participate in various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. The presence of a fluorine atom can also influence the reactivity of other functional groups within the molecule. For instance, the photophysical properties of some 7-(pyridyl)indoles are significantly affected by solvent interactions and intramolecular hydrogen bonding, which can lead to fluorescence quenching. This behavior is highly dependent on the substitution pattern of the indole and the solvent used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would be influenced by its fluorinated indole core. Fluorine atoms are highly electronegative, which can increase the lipophilicity of the molecule and affect its hydrogen bonding capacity. These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. Additionally, the photophysical properties of fluorinated indoles can vary significantly with different substituents and solvents, as demonstrated by the solvent-dependent fluorescence of isomeric 7-(pyridyl)indoles .
科学研究应用
Radiopharmaceutical Synthesis
Fluorine-18 labeled compounds, such as [(18)F]T807, are crucial in positron emission tomography (PET) imaging for detecting neurodegenerative diseases like Alzheimer's. The synthesis methodology of [(18)F]T807 demonstrates the application of 7-fluoro derivatives in creating potent and selective agents for imaging tau pathologies. This streamlined synthesis approach is pivotal for clinical production, highlighting its significance in radiopharmaceutical research and application (Shoup et al., 2013).
Neuropharmacology
The compound has shown neuroleptic-like activity in animal models, indicating its potential as a therapeutic agent in treating psychiatric disorders. This activity, comparable to chlorpromazine but with a substantially longer duration of action, underscores its therapeutic promise. The structure-activity relationships (SAR) of this series have been explored, providing insights into designing drugs with enhanced efficacy and safety profiles (Welch et al., 1980).
Serotonin Receptor Agonism
Investigations into the structure-activity relationship of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have revealed their affinity and functional activity at 5-HT6 receptors. This research has identified key substituents that influence receptor affinity and intrinsic activity, leading to the discovery of antagonists, partial agonists, and full agonists. Such compounds are critical for understanding serotonin receptor modulation and developing therapeutics for neurological disorders (Mattsson et al., 2013).
Anticancer Research
The synthesis of novel 7-hydroxy-8-methyl-coumarins with indole and other heterocyclic moieties has been pursued for anticancer applications. Among these, certain compounds have demonstrated significant antimitotic activity, offering a new avenue for cancer treatment research. This application signifies the compound's role in developing novel chemotherapeutic agents with potential specificity towards certain cancer cell lines (Galayev et al., 2015).
Development of HIV-1 Attachment Inhibitors
Indole derivatives, including 7-fluoro analogs, have been instrumental in the discovery of HIV-1 attachment inhibitors. These compounds interfere with the gp120-CD4 interactions, a critical step in HIV infection. The development of BMS-378806, a 7-azaindole derivative, exemplifies the utility of these compounds in creating novel antiretroviral drugs with improved pharmaceutical properties (Wang et al., 2003).
安全和危害
The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Without specific information on this compound, it’s not possible to provide a detailed safety assessment.
未来方向
The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if it has unique physical properties, or synthetic chemistry if it presents interesting reactivity.
I hope this general analysis is helpful. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
属性
IUPAC Name |
7-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCVGUGCTQBGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477255 | |
| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
200714-22-3 | |
| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)
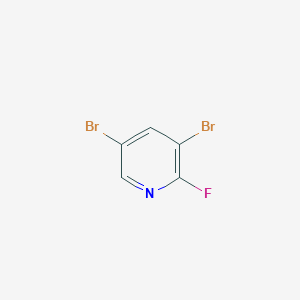



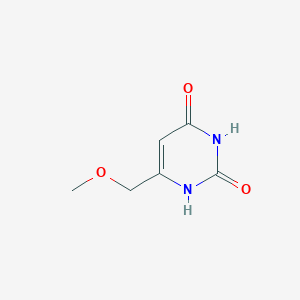
![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)
